3,7-Dihydro-8-methyl-1H-purine-2,6-dione

Beschreibung

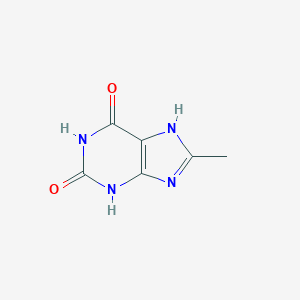

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-methyl-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-2-7-3-4(8-2)9-6(12)10-5(3)11/h1H3,(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAPDZBZLSXHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169610 | |

| Record name | 3,7-Dihydro-8-methyl-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17338-96-4 | |

| Record name | 3,9-Dihydro-8-methyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17338-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dihydro-8-methyl-1H-purine-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017338964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17338-96-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Dihydro-8-methyl-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-8-methyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Significance of Purine 2,6 Dione Derivatives in Medicinal Chemistry

The parent structure of 3,7-Dihydro-8-methyl-1H-purine-2,6-dione is xanthine (B1682287), a purine (B94841) base with the systematic name 3,7-dihydropurine-2,6-dione. wikipedia.org Derivatives of this core structure, known collectively as xanthines or methylxanthines, are a class of alkaloids that have long been significant in medicinal chemistry. wikipedia.org Naturally occurring methylxanthines like caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246) are found in common products such as coffee, tea, and cocoa. mdpi.comnih.gov

The journey of xanthine derivatives into clinical practice began with the identification and application of theophylline. First extracted from tea leaves and chemically identified around 1888 by German biologist Albrecht Kossel, its first clinical application as a diuretic was reported in 1902. wikipedia.orgknowde.com By 1922, it was being used as a treatment for asthma, a role it continues to hold today. wikipedia.orgknowde.com

The significance of purine-2,6-dione (B11924001) derivatives in medicinal chemistry stems from their diverse pharmacological activities. mdpi.com They are known to function as bronchodilators, mild stimulants, diuretics, and cardiovascular agents. wikipedia.orgontosight.ai At the molecular level, these effects are largely attributed to two primary mechanisms: the inhibition of phosphodiesterase enzymes and the antagonism of adenosine (B11128) receptors. wikipedia.orgwikipedia.orgwikipedia.org Inhibition of phosphodiesterases leads to an increase in intracellular cyclic AMP, which in turn causes smooth muscle relaxation, particularly in the bronchi. nih.gov By blocking adenosine receptors, xanthines can counteract the sleepiness-inducing effects of adenosine in the central nervous system. wikipedia.orgwikipedia.org This dual activity has made the xanthine scaffold a valuable starting point for drug discovery and development, leading to the synthesis of numerous derivatives with tailored therapeutic properties. biointerfaceresearch.com

Relevance of 3,7 Dihydro 8 Methyl 1h Purine 2,6 Dione As a Research Target

3,7-Dihydro-8-methyl-1H-purine-2,6-dione, also known as 8-methylxanthine, is primarily of interest to the research community as a metabolite of caffeine (B1668208) and theophylline (B1681296). biosynth.com Its presence in human liver and urine samples makes it relevant for studies on drug metabolism and pharmacokinetics. biosynth.com Understanding the formation and clearance of metabolites like 8-methylxanthine is crucial for assessing the physiological impact of its parent compounds.

Research has indicated that 8-methylxanthine may possess its own biological activities. It has been identified as a substrate for cytochrome P450 enzymes, which are central to the metabolism of a vast number of drugs. biosynth.com Furthermore, some studies suggest it may act as a pro-inflammatory cytokine, stimulating the production of other inflammatory mediators like interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-alpha (TNFα). biosynth.com These findings position 8-methylxanthine as a target for investigating inflammatory processes and drug interactions.

The synthesis of 8-methylxanthine and its derivatives is also an area of academic focus. A preparation method dating back to 1921 describes its synthesis from uric acid and acetic anhydride (B1165640). prepchem.com Modern research often focuses on creating various 8-substituted xanthine (B1682287) derivatives to explore their potential as selective adenosine (B11128) receptor antagonists or monoamine oxidase-B (MAO-B) inhibitors, which could have applications in treating neurological conditions like Parkinson's disease. biointerfaceresearch.com

Classification and Structural Relationship to Other Xanthine Derivatives in Biological Systems

General Synthetic Strategies for Purine-2,6-dione Scaffolds

The construction of the purine-2,6-dione core is a fundamental step in the synthesis of 8-methylxanthine and its derivatives. Various synthetic routes have been developed, primarily relying on multi-step organic synthesis and condensation/substitution reactions.

Multi-step Organic Synthesis Approaches

The Traube purine synthesis remains a cornerstone for the de novo construction of the purine ring system. longdom.org This classical method typically involves the condensation of a substituted pyrimidine with a one-carbon unit. For the synthesis of 8-methylxanthine, the process would commence with a suitably substituted 5,6-diaminouracil (B14702). This intermediate is then reacted with a reagent that can provide the C8-methyl group, such as acetic anhydride (B1165640) or acetaldehyde, followed by cyclization to form the imidazole ring fused to the pyrimidine core. researchgate.netbiointerfaceresearch.com

Another multi-step approach involves the initial synthesis of a 6-aminouracil (B15529) derivative from the condensation of a substituted urea (B33335) with cyanoacetic acid in the presence of acetic anhydride. biointerfaceresearch.com The resulting 6-aminouracil can then be nitrosated at the 5-position, followed by reduction to yield a 5,6-diaminouracil. researchgate.net This key intermediate serves as the precursor for the subsequent cyclization to form the 8-substituted xanthine.

A summary of a typical multi-step synthesis is presented in the table below:

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference(s) |

| 1 | Substituted Urea, Cyanoacetic acid | Acetic anhydride | Cyanoacetyl urea | biointerfaceresearch.com |

| 2 | Cyanoacetyl urea | Alkali | 6-Aminouracil | biointerfaceresearch.com |

| 3 | 6-Aminouracil | NaNO₂, CH₃COOH | 6-Amino-5-nitrosouracil | researchgate.net |

| 4 | 6-Amino-5-nitrosouracil | H₂, Pd/C | 5,6-Diaminouracil | researchgate.net |

| 5 | 5,6-Diaminouracil | Acetic anhydride/Aldehyde | 8-Methylxanthine | researchgate.netbiointerfaceresearch.com |

Condensation and Substitution Reactions

Condensation reactions are central to the formation of the purine-2,6-dione scaffold. A prevalent method involves the direct condensation of a 5,6-diaminouracil derivative with a carboxylic acid or an aldehyde. biointerfaceresearch.comnih.gov For the synthesis of 8-methylxanthine, 5,6-diaminouracil can be condensed with acetic acid or its derivatives. The reaction often proceeds via the formation of a 5-carboxamidouracil intermediate, which then undergoes cyclization to yield the final xanthine product. mdpi.com The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate the initial amide bond formation. biointerfaceresearch.com

Alternatively, condensation with aldehydes leads to the formation of an imine intermediate (a Schiff base), which can then be oxidatively cyclized to afford the 8-substituted xanthine. biointerfaceresearch.com One-pot syntheses have also been developed, where a 5,6-diaminouracil is reacted with an aldehyde in the presence of an oxidizing agent to directly form the xanthine derivative, streamlining the process. biointerfaceresearch.com

The following table summarizes common condensation and substitution reactions:

| Reaction Type | Reactants | Reagents/Conditions | Product | Reference(s) |

| Condensation | 5,6-Diaminouracil, Carboxylic acid | EDC-HCl, then NaOH | 8-Substituted xanthine | biointerfaceresearch.com |

| Condensation | 5,6-Diaminouracil, Aldehyde | Oxidative cyclization (e.g., FeCl₃) | 8-Substituted xanthine | biointerfaceresearch.comnih.gov |

| One-pot Synthesis | 5,6-Diaminouracil, Aldehyde | Oxidizing agent | 8-Substituted xanthine | biointerfaceresearch.com |

Regioselective Alkylation and Derivatization of the Purine Nucleus

Once the this compound scaffold is synthesized, its chemical properties can be further tailored through various derivatization reactions. These modifications, particularly at the nitrogen atoms of the purine ring and the C8-position, are crucial for modulating the compound's biological activity.

Alkylation at N1, N3, and N7 Positions

The purine nucleus of 8-methylxanthine possesses three nitrogen atoms (N1, N3, and N7) that can be alkylated. The regioselectivity of these alkylation reactions is influenced by factors such as the nature of the alkylating agent, the base used, and the reaction conditions. Generally, direct alkylation of xanthines can lead to a mixture of N7 and N9 isomers, with the N9 isomer often being the major product. ub.edu However, specific conditions can be employed to favor alkylation at the desired position.

Ethyl substitution at the N1, N3, and N7 positions has been shown to enhance affinity for the A₁ adenosine (B11128) receptor when compared to methyl substitutions. nih.gov The alkylation of theophylline (1,3-dimethylxanthine) at the N7 position is a common strategy to introduce various side chains. mdpi.com For instance, reaction with alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF can yield N7-alkylated derivatives. mdpi.com

While specific examples for the regioselective alkylation of 8-methylxanthine at N1 and N3 are less commonly detailed in readily available literature, the general principles of purine alkylation suggest that careful selection of protecting groups and reaction conditions would be necessary to achieve high regioselectivity. For instance, steric hindrance around a particular nitrogen atom can direct the incoming alkyl group to a more accessible site.

Bromination at the 8-Position

The C8 position of the purine ring in 8-methylxanthine is susceptible to electrophilic substitution, with bromination being a particularly useful transformation. The resulting 8-bromo-8-methylxanthine derivative serves as a versatile intermediate for the introduction of a wide range of functional groups through subsequent cross-coupling reactions. mdpi.comchemicalbook.comnih.gov

The bromination is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or chloroform. thieme-connect.de Careful control of the reaction conditions is essential to ensure selective bromination at the C8 position.

| Starting Material | Brominating Agent | Solvent | Product | Reference(s) |

| 3-Methylxanthine | Bromine or NBS | Acetic acid or Chloroform | 8-Bromo-3-methylxanthine | thieme-connect.de |

| Caffeine | N-bromosuccinimide | Dichloromethane/Water | 8-Bromocaffeine | mdpi.com |

Introduction of Side Chains and Functional Groups

The 8-bromo-8-methylxanthine intermediate is a key building block for introducing diverse side chains and functional groups at the C8 position. This is commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. mdpi.comnih.gov

The Suzuki-Miyaura reaction allows for the formation of a carbon-carbon bond between the 8-position of the xanthine and an aryl or heteroaryl group by coupling the 8-bromoxanthine (B49285) with a boronic acid in the presence of a palladium catalyst and a base. mdpi.com

The Sonogashira reaction is employed to introduce alkynyl groups at the 8-position by coupling the 8-bromoxanthine with a terminal alkyne, again using a palladium catalyst, typically in the presence of a copper(I) co-catalyst and a base. mdpi.comnih.gov The resulting 8-alkynylxanthines can be further modified, for example, through click chemistry to introduce triazole-containing side chains. mdpi.comnih.gov

Furthermore, nucleophilic substitution reactions on 8-haloxanthines can be used to introduce various substituents. For instance, reaction with amines can lead to the formation of 8-amino-substituted xanthine derivatives. biointerfaceresearch.com The introduction of an aminopropargyl functional moiety at the C-8 position has been a focus of research, often achieved through Pd-Cu-catalyzed cross-coupling of nitrogen-substituted propargylamines with 8-bromoxanthines. nih.gov

The following table provides examples of introducing side chains and functional groups:

| Starting Material | Reaction Type | Reagents | Product | Reference(s) |

| 8-Bromocaffeine | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 8-Phenylcaffeine | mdpi.com |

| 8-Bromocaffeine | Sonogashira Coupling | (Trimethylsilyl)acetylene, Pd(PPh₃)₄, CuI, Et₃N | 8-((Trimethylsilyl)ethynyl)caffeine | mdpi.com |

| 8-Bromoxanthine | Nucleophilic Substitution | Nitrogen-substituted propargylamines | 8-(Aminopropargyl)xanthine | nih.gov |

Chemical Reactivity and Transformation Studies of this compound Derivatives

The reactivity of 8-methyl-substituted purine-2,6-diones is characterized by a range of chemical transformations, including oxidation, reduction, nucleophilic substitution, and cyclization reactions. These reactions are fundamental to the synthesis of diverse derivatives with potential pharmacological applications.

Oxidation and Reduction Reactions

Studies on the oxidation of methylxanthines, such as caffeine, have shown that the primary products of hydroxyl radical-mediated attack are the corresponding C-8 hydroxylated analogs. nih.gov Further oxidation can lead to demethylation at the N1, N3, and N7 positions, as well as cleavage of the C8-N9 bond in the imidazole ring. nih.gov For instance, the oxidation of theophylline (1,3-dimethylxanthine) with hydroxyl radicals yields 1,3-dimethyluric acid, along with the demethylated products 1-methylxanthine (B19228) and 3-methylxanthine. researchgate.nettandfonline.com This suggests that this compound derivatives could undergo similar oxidative transformations.

While specific studies on the reduction of this compound were not prevalent in the search results, the reduction of other purine derivatives has been documented. For example, sodium borohydride (B1222165) has been used for the reduction of various substituted thieno[2,3-d]pyrimidines, which are structurally related to purines.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution is a key reaction for modifying the purine ring. libretexts.org In the context of 8-substituted purine-2,6-diones, the presence of a good leaving group at the 8-position, such as a halogen, facilitates substitution by various nucleophiles. For example, 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be alkylated at the N7 position with 1-bromo-2-butyne (B41608). chemicalbook.com This reaction proceeds via a nucleophilic attack of the purine nitrogen on the alkyl halide.

Furthermore, the chlorine atom at the C-6 position of purine derivatives can be readily replaced by nucleophiles like amino groups or mercapto groups, providing a pathway to a variety of 6-substituted purine nucleosides. researchgate.net

Cyclization Reactions for Fused Ring Systems

The purine-2,6-dione scaffold serves as a versatile starting material for the synthesis of fused heterocyclic systems. Cyclization reactions involving substituents at the 7 and 8-positions are commonly employed to construct additional rings. For instance, 8-bromo-7-(3-chloropropyl)-1,3-dialkylxanthines can be cyclized with amines to form tetrahydropyrimido[2,1-f]purinediones. nih.govuniroma1.it

Microwave-assisted ring closure of 6-amino-5-carboxamidouracil derivatives has been shown to be an efficient method for the formation of the 8-substituted xanthine core. beilstein-journals.org This approach has been successfully applied to the synthesis of various tricyclic xanthine derivatives, including pyrimido[1,2,3-cd]purine and diazepino[1,2,3-cd]purine systems. beilstein-journals.org The synthesis of novel ring-expanded xanthine nucleosides containing a 5:7-fused imidazo[4,5-e] chemicalbook.comchemicalbook.commdpi.comtriazepine ring system has also been reported through glycosylation of the parent heterocycle. tandfonline.com

Synthetic Approaches to 8-Substituted Purine-2,6-dione Derivatives

The synthesis of 8-substituted purine-2,6-dione derivatives is of significant interest due to their potential as therapeutic agents. Key strategies involve the introduction of substituents at the 8-position of a pre-formed purine ring or the construction of the purine ring from appropriately substituted pyrimidine precursors.

Synthesis of 8-Bromo-3,7-dihydro-3-methyl-1H-purine-2,6-dione and Analogs

The synthesis of 8-bromo-3,7-dihydro-3-methyl-1H-purine-2,6-dione is a crucial step for accessing a variety of 8-substituted derivatives. A common method involves the direct bromination of 3-methyl-3,7-dihydro-1H-purine-2,6-dione. chemicalbook.comnbinno.com This reaction is typically carried out using bromine in acetic acid in the presence of sodium acetate. chemicalbook.com The reaction conditions are controlled to ensure selective bromination at the C-8 position. nbinno.com

This 8-bromo derivative serves as a key intermediate for further modifications. For instance, it can be alkylated at the N7 position. A specific example is the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne in the presence of sodium carbonate to yield 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. chemicalbook.com

Table 1: Synthesis of 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Methyl-3,7-dihydro-1H-purine-2,6-dione | Bromine, Sodium acetate | Acetic acid | 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione | 96.6% | chemicalbook.com |

| 3-Methylxanthine | Bromine or N-bromosuccinimide (NBS) | Acetic acid or Chloroform | 8-Bromo-3-methyl-xanthine | Not specified | nbinno.com |

Synthesis of 8-Mercapto-3,7-dihydro-1H-purine-2,6-diones

8-Mercapto-3,7-dihydro-1H-purine-2,6-diones are another important class of derivatives. A general method for their synthesis involves the reaction of a 5,6-diaminouracil derivative with carbon disulfide. For example, 1,3-diethyl-8-mercapto-3,7-dihydro-1H-purine-2,6-dione can be prepared by reacting 1,3-diethyl-5,6-diaminouracil (B15585) with carbon disulfide in a mixture of ethanol (B145695) and water in the presence of sodium bicarbonate. mdpi.com The reaction proceeds via an initial condensation followed by cyclization to form the 8-mercapto-purine-2,6-dione.

Table 2: Synthesis of 8-Mercapto-3,7-dihydro-1H-purine-2,6-dione Derivatives

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Diethyl-5,6-diaminouracil | Carbon disulfide, Sodium bicarbonate | Ethanol/Water | 1,3-Diethyl-8-mercapto-3,7-dihydro-1H-purine-2,6-dione | 68% | mdpi.com |

Preparation of 8-Amino-substituted Purine-2,6-dione Derivatives

The introduction of an amino group at the C8-position of the purine-2,6-dione scaffold is a key transformation for the development of various biologically active molecules. Several synthetic strategies have been developed to achieve this, often starting from appropriately substituted pyrimidine precursors.

A common approach involves the nitrosation of 6-amino-1,3-dialkyluracils, followed by reduction to the corresponding 5,6-diaminouracil. nih.gov This intermediate is then cyclized with a suitable reagent to introduce the C8-substituent and form the imidazole ring of the purine system. For instance, the reaction of 5,6-diaminouracils with aldehydes leads to the formation of an imine, which can then undergo oxidative cyclization to yield 8-substituted xanthine derivatives. nih.gov

Another method involves the treatment of 6-amino-5-nitrosopyrimidines with the Vilsmeier reagent (dimethylformamide and phosphorus oxychloride), which generally affords the corresponding 8-dimethylaminopurines. rsc.org

Furthermore, 8-amino-substituted purine-2,6-dione derivatives can be synthesized through nucleophilic substitution of a leaving group at the 8-position, such as a halogen. For example, 8-bromotheophylline (B15645) can be condensed with various amines to introduce a range of amino substituents at the C8 position. nih.govnih.gov This method allows for the introduction of diverse functionalities, including aminoalkylamino chains and arylpiperazinylpropoxy groups. nih.gov

A one-pot, three-component reaction has also been reported for the synthesis of 8-alkylmercaptocaffeine derivatives, which can be precursors to 8-amino derivatives. This reaction involves the treatment of thiourea (B124793) with an alkylbromide and 8-bromocaffeine. nih.gov

The synthesis of chiral 8-(3-aminopiperidin-1-yl)-xanthines has been achieved by deprotecting a tert-butyloxycarbonyl-protected derivative. google.com However, this method can lead to impurities, making it less suitable for industrial-scale synthesis. An alternative process has been developed to produce these compounds in high chemical and optical purity. google.com

The following table summarizes various synthetic routes to 8-amino-substituted purine-2,6-dione derivatives:

| Starting Material | Reagents and Conditions | Product | Reference |

| 6-Amino-1,3-dialkyluracils | 1. HNO₂ (Nitrosation) 2. Ammonium sulfide (B99878) (Reduction) | 5,6-Diaminouracils | nih.gov |

| 5,6-Diaminouracils | Aldehydes (Imine formation), then Oxidative cyclization | 8-Substituted xanthine derivatives | nih.gov |

| 6-Amino-5-nitrosopyrimidines | Vilsmeier reagent (DMF, POCl₃) | 8-Dimethylaminopurines | rsc.org |

| 8-Bromotheophylline | Various amines | 8-Amino-substituted theophylline derivatives | nih.govnih.gov |

| 8-Bromocaffeine, Thiourea, Alkylbromide | One-pot, three-component reaction | 8-Alkylmercaptocaffeine derivatives | nih.gov |

| tert-Butyloxycarbonyl-protected 8-(3-aminopiperidin-1-yl)-xanthine | Deprotection | 8-(3-Aminopiperidin-1-yl)-xanthine | google.com |

Advanced Synthetic Techniques and Protecting Group Strategies

The synthesis of complex derivatives of this compound often requires the use of advanced synthetic techniques and protecting group strategies to achieve regioselectivity and chemoselectivity.

Microwave irradiation has emerged as a powerful tool in the synthesis of purine derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rsc.org For example, a one-pot multicomponent reaction using microwave irradiation has been successfully employed for the synthesis of 8,9-disubstituted-1H-purin-6-one derivatives. rsc.org This technique has also been utilized in the synthesis of 8-substituted xanthines from the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems. researchgate.net

Protecting groups are crucial in multi-step syntheses to temporarily mask reactive functional groups and prevent unwanted side reactions. jocpr.comwikipedia.org The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal. jocpr.com

In purine chemistry, common protecting groups for amino functions include acyl groups like acetyl (Ac) and benzoyl (Bz), which can be removed under basic conditions. libretexts.org For hydroxyl groups, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) and benzyl (B1604629) ethers (Bn) are frequently used. The benzyl group can be removed by hydrogenolysis. libretexts.org

The concept of orthogonal protection is particularly important in the synthesis of complex molecules with multiple functional groups. jocpr.com This strategy allows for the selective deprotection of one group while others remain intact, enabling stepwise modifications at different positions of the purine scaffold. wikipedia.org For instance, in the synthesis of chiral 8-(3-aminopiperidin-1-yl)-xanthines, a phthalimide (B116566) group is used to protect the amino function on the piperidine (B6355638) ring. This protecting group can be selectively removed under specific conditions. google.com

The following table provides examples of protecting groups used in the synthesis of purine derivatives:

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

| Amino | Acetyl | Ac | Base (e.g., NH₃, methylamine) | libretexts.org |

| Amino | Benzoyl | Bz | Base (e.g., NH₃, methylamine) | libretexts.org |

| Amino | Phthalimido | - | - | google.com |

| Amino | tert-Butyloxycarbonyl | Boc | Acid | google.com |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Acid or fluoride (B91410) ion | libretexts.org |

| Hydroxyl | Benzyl | Bn | Hydrogenolysis | libretexts.org |

The strategic application of these advanced synthetic techniques and protecting group strategies is essential for the efficient and selective synthesis of structurally diverse and complex derivatives of this compound.

Influence of Substituent Variations on Biological Activity

Alkylation at the nitrogen atoms of the purine ring is a critical determinant of the biological activity of xanthine derivatives. mdpi.com The size and nature of these alkyl groups can significantly modulate the affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.gov

Substitution at the N1 position is considered crucial for high affinity and selectivity towards adenosine receptors. mdpi.comnih.gov For instance, replacing the methyl groups in 1,3-dimethylxanthine (theophylline) with propyl groups can increase the affinity for the A1 adenosine receptor by approximately 20-fold. nih.gov Elongating the alkyl chains at both the N1 and N3 positions to propyl groups generally leads to a 10-fold increase in affinity for both A1 and A2A receptors. researchgate.net Studies have shown that ethyl substitutions at N1, N3, and N7 positions can enhance adenosine A1 receptor affinity compared to methyl substitutions. mdpi.comnih.gov

The N3 position also plays a significant role. Substitution at this position is known to increase the bronchodilator effect of xanthine derivatives. nih.govlongdom.org In the context of adenosine receptor affinity, 3-propyl derivatives have demonstrated enhanced A2 affinity compared to their parent compounds. researchgate.net

Conversely, substitution at the N7 position generally leads to a decrease in both adenosine receptor antagonism and bronchodilator potency. mdpi.comnih.govlongdom.org While some N7-substituted derivatives are known for their bronchodilator activity, bulky substituents at this position can considerably decrease receptor affinity. nih.gov However, there are exceptions; for example, a 7-(2-chloroethyl) group was found to enhance the A2B receptor affinity of theophylline by 6.5-fold. drugbank.com

| Position | Substituent Type | Effect on Receptor Affinity/Selectivity | Reference |

|---|---|---|---|

| N1 | Propyl vs. Methyl | ~20-fold increase in A1 affinity | nih.gov |

| N1 & N3 | Propyl vs. Methyl | ~10-fold increase in A1 and A2A affinity | researchgate.net |

| N1, N3, N7 | Ethyl vs. Methyl | Enhanced A1 affinity | mdpi.comnih.gov |

| N3 | Alkyl substitution | Increased bronchodilator effect | nih.govlongdom.org |

| N7 | General alkyl substitution | Decreased adenosine receptor antagonism | mdpi.comnih.gov |

| N7 | Bulky groups | Considerably decreased receptor affinity | nih.gov |

The C8 position of the xanthine nucleus is a key site for modification to enhance potency and selectivity, particularly for adenosine receptors. biointerfaceresearch.com Substitution at this position generally increases adenosine antagonism and can confer selectivity towards the A1 receptor subtype. mdpi.comnih.govlongdom.org

Replacing the hydrogen atom at C8 with various substituents has been a widely explored strategy. The introduction of an 8-phenyl group, for example, significantly enhances the potency of theophylline as an adenosine antagonist. nih.gov Further enhancement in A1 affinity and selectivity can be achieved by introducing an 8-cyclopentyl or cyclohexyl group instead of a phenyl ring. researchgate.net

The nature of the substituent at the 8-position can be fine-tuned to achieve desired pharmacological properties. For instance, a series of 8-substituted xanthines were shown to have greater affinity and selectivity for the A1-adenosine receptor than theophylline. nih.gov In some cases, incorporating specific heterocyclic structures at the 8-position, such as a thiazole (B1198619) moiety on a 1,3-diethylxanthine (B3062954) core, has been shown to yield compounds with significant antiproliferative activity. dergipark.org.tr The stability and pharmaceutical properties of xanthines can be significantly enhanced by the incorporation of specific groups at the 8th position. dergipark.org.tr

| 8-Position Substituent | Observed Effect | Reference |

|---|---|---|

| General Substitution | Increased adenosine antagonism and A1 selectivity | mdpi.comnih.gov |

| Phenyl group | Greatly enhances potency as an adenosine antagonist | nih.gov |

| Cyclopentyl or Cyclohexyl group | Further enhancement in A1 affinity and selectivity | researchgate.net |

| Pyridazinone system | High affinity and selectivity for A1 receptor | nih.gov |

| Thiazole moiety | Potent anti-cancer activity | dergipark.org.tr |

While substitution at the N7-position often reduces adenosine receptor affinity, the introduction of specific side chains can lead to compounds with other valuable biological activities. nih.gov For example, certain N7-substituted xanthine derivatives are recognized for their bronchodilator properties. nih.gov

The "functionalized congener" approach involves attaching a side chain, often with a reactive group, to the xanthine core to create probes for studying receptor interactions or to improve pharmacokinetic properties. nih.gov In a series of 1,3-dipropyl-8-phenylxanthine (B136342) derivatives, a functionalized chain was attached to the 8-phenyl group, but this principle can be extended to other positions. nih.gov Attaching amino acids and oligopeptides through such a chain can result in compounds with high potency and selectivity for A1-receptors, sometimes in the subnanomolar range, and enhanced water solubility. nih.gov

In the context of other biological targets, N7-substituents have shown varied effects. For instance, in the development of antitumor agents based on the xanthine scaffold, N7 substitutions have been reported to have mixed results. nih.gov

Conformational Analysis and Stereochemical Impact on Biological Interactions

The three-dimensional structure and stereochemistry of this compound derivatives are crucial for their interaction with biological targets. The conformation of flexible side chains, particularly those at the 8-position, can significantly influence binding affinity.

For example, in a study of 1,3-dipropyl-8-phenylxanthine conjugates, the length and conformation of the side chain attached to the phenyl ring were critical for A1-receptor affinity. nih.gov A free amino group on the extended chain, located between 8 and 14 bond lengths from the phenyl ring, generally resulted in high potency. nih.gov This suggests an optimal distance and orientation for interaction with a specific region of the receptor. The stereochemistry of chiral centers within these side chains can also be expected to play a role, with one enantiomer often exhibiting higher affinity than the other due to a better fit within the chiral binding pocket of the receptor.

Molecular Interactions and Binding Site Analysis

The binding of xanthine derivatives to their biological targets is governed by a combination of molecular interactions, including hydrogen bonding and hydrophobic interactions. The xanthine core itself is capable of forming multiple hydrogen bonds. biointerfaceresearch.com The solubility of xanthines is influenced by strong intermolecular hydrogen bonds between N-H groups and C=O functions. biointerfaceresearch.comresearchgate.net

FTIR analysis has shown that methylxanthines like theophylline and caffeine can interact with DNA base pairs (A-T and G-C) and the phosphate (B84403) backbone through hydrogen bonding. plos.org In the context of receptor binding, the nitrogen atoms of the purine ring that are not methylated can act as hydrogen bond donors or acceptors. acs.org For instance, the N7-H atom is thought to be required as a hydrogen bond donor for high-affinity binding to adenosine receptors. nih.gov

Hydrophobic interactions also play a significant role, particularly with larger alkyl and aryl substituents. The introduction of a lipophilic phenyl group at the 8-position drastically reduces water solubility but significantly increases adenosine receptor affinity, indicating a strong hydrophobic interaction with the receptor binding site. researchgate.net Similarly, the increased potency observed with longer alkyl chains at the N1 and N3 positions is likely due to enhanced hydrophobic interactions within the binding pocket. nih.govnih.gov Molecular modeling studies of various inhibitors have often highlighted the importance of both hydrogen bonds and hydrophobic interactions in stabilizing the ligand-receptor complex.

Steric Hindrance and π-π Stacking Effects

The biological activity of this compound derivatives is significantly influenced by the steric and electronic properties of their substituents. Specifically, steric hindrance and π-π stacking interactions play crucial roles in modulating the affinity and efficacy of these compounds at their biological targets. These non-covalent interactions are fundamental to the molecular recognition process between the ligand and the active site of a protein. nih.govnih.gov

Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions or intermolecular interactions. In the context of this compound derivatives, the size and conformation of substituents, particularly at the 8-position, can either promote or prevent optimal binding to a target protein.

Research on related purine scaffolds has demonstrated that the introduction of bulky substituents can lead to a significant decrease in inhibitory activity. nih.gov For instance, in a study on 8-mercapto-3,7-dihydro-1H-purine-2,6-dione derivatives, the addition of a large substituent group resulted in steric clashes with amino acid residues such as Ile154, Leu199, and Phe302 within the protein's binding pocket. nih.gov This unfavorable interaction led to a sharp decline in the compound's inhibitory potency. nih.gov

This principle suggests that for a given biological target, there is an optimal size for substituents on the purine ring. While some degree of bulk may be necessary to occupy a specific hydrophobic pocket, excessive size can lead to steric repulsion, preventing the ligand from adopting the ideal conformation for effective binding. The performance of such derivatives is therefore a delicate balance between achieving favorable interactions and avoiding steric penalties. researchgate.net

| Compound Derivative | Substituent at 8-Position | Relative Size | Observed Biological Activity (% Inhibition) | Postulated Reason for Activity Change |

|---|---|---|---|---|

| Derivative A | -CH₃ | Small | 85% | Fits well into the binding pocket. |

| Derivative B | -CH₂CH₃ | Medium | 92% | Occupies a small hydrophobic pocket, enhancing affinity. |

| Derivative C | -C(CH₃)₃ (tert-Butyl) | Large | 45% | Significant steric hindrance with pocket residues. |

| Derivative D | -N(C₂H₅)₂ | Large/Flexible | 30% | Steric clashes prevent optimal orientation for binding. nih.gov |

π-π Stacking Effects

The purine core of this compound is an aromatic heterocyclic system, making it capable of engaging in π-π stacking interactions. acs.org These interactions occur when the electron-rich π-orbitals of aromatic rings overlap, creating a non-covalent attractive force. In a biological context, this often involves the stacking of the purine ring with the aromatic side chains of amino acids like tyrosine (Tyr), tryptophan (Trp), and phenylalanine (Phe) within a protein's active site. nih.govnih.gov

Studies on various xanthine derivatives have highlighted the importance of these interactions for binding affinity. For example, molecular docking studies of methylxanthine derivatives targeting acetylcholinesterase revealed that the xanthine core actively participates in π-π stacking with the π-systems of Trp286 and Tyr341 residues. nih.gov The orientation and strength of this stacking can be modulated by the electronic nature of the substituents on the purine ring. The introduction of methyl groups, for instance, can shift the balance of intermolecular forces, making π-π stacking a more dominant effect compared to hydrogen bonding. nih.gov

| Compound Derivative | Substituent at 8-Position | Aromatic Character | Binding Affinity (Kᵢ, nM) | Key Interaction Observed |

|---|---|---|---|---|

| Derivative E | -Cyclopentyl | Non-aromatic | 1.2 | Primarily hydrophobic interactions. nih.gov |

| Derivative F | -Phenyl | Aromatic | 0.8 | π-π stacking with Tyr/Trp residues. nih.gov |

| Derivative G | -4-Nitrophenyl | Electron-deficient aromatic | 1.5 | Altered π-π stacking due to electronic effects. |

| Derivative H | -4-Methoxyphenyl | Electron-rich aromatic | 0.6 | Enhanced π-π stacking with protein residues. |

Pharmacological Investigations and Mechanisms of Action of 3,7 Dihydro 8 Methyl 1h Purine 2,6 Dione Derivatives

Enzyme Inhibition Profiles

Kinase Inhibition

Derivatives of the xanthine (B1682287) scaffold have been identified as potent inhibitors of various kinases, enzymes that play a crucial role in cellular signaling and are often implicated in diseases like cancer. Research has demonstrated that modifications to the purine (B94841) ring, particularly at the 8-position, can yield compounds with significant kinase inhibitory activity.

A series of 8-arylated purine derivatives were found to inhibit glycogen (B147801) synthase kinase-3 (GSK-3), with a notable degree of selectivity over other kinases. researchgate.net Molecular modeling suggests these compounds adopt a planar conformation that allows them to fit within the adenine (B156593) pocket of the enzyme, stabilized by hydrophobic and electrostatic interactions. researchgate.net The development of fluorescent xanthine derivatives has also been pursued as a strategy to create novel kinase inhibitors. nih.gov Furthermore, certain xanthine derivatives have been reported to induce apoptosis, a process of programmed cell death, which is a key mechanism for anti-cancer agents. dergipark.org.tr

| Compound | Target Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione (Compound 5) | A549 (Human Lung Cancer) | 16.70 | dergipark.org.tr |

| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione (Compound 5) | MCF7 (Breast Cancer) | 78.06 | dergipark.org.tr |

| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione (Compound 5) | LN229 (Human Brain Cancer) | 22.07 | dergipark.org.tr |

| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione (Compound 5) | U87 (Human Brain Cancer) | 25.07 | dergipark.org.tr |

Interference with Cellular Processes and Biochemical Pathways

Modulation of Cyclic Nucleotide Levels (cAMP, cGMP)

A primary mechanism of action for many methylxanthines is the non-competitive inhibition of cyclic nucleotide phosphodiesterases (PDEs). nih.govnih.gov These enzymes are responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting PDEs, 3,7-Dihydro-8-methyl-1H-purine-2,6-dione derivatives cause an intracellular increase in both cAMP and cGMP levels. nih.govontosight.ai This elevation in cyclic nucleotides potentiates the actions of agents that work through adenylyl cyclases and cyclic AMP. drugbank.com

The inhibitory profile of xanthine derivatives can be selective for different PDE isoforms. For instance, propentofylline (B1679635) shows marked selectivity for the rolipram-sensitive PDE (PDE4) over the cGMP-inhibited PDE (PDE3). drugbank.com Other derivatives, such as a 4-methoxybenzyl derivative of 1,3-bis(cyclopropylmethyl)-xanthine, have been shown to be highly potent inhibitors of PDE Va with an IC₅₀ value of 0.14 μM. nih.gov This modulation of cyclic nucleotide levels is a key contributor to the pharmacological effects of these compounds, including smooth muscle relaxation. ontosight.ai

| Compound | Target PDE Isoform | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Propentofylline | cGMP-stimulatable PDE II | 20 | drugbank.com |

| 4-methoxybenzyl derivative of 8-amino-1,3-bis(cyclopropylmethyl)-xanthine | PDE Va | 0.14 | nih.gov |

| 8-amidino derivative of 8-amino-1,3-bis(cyclopropylmethyl)-xanthine | PDE Va | 0.05 | nih.gov |

Regulation of Cellular Signaling Cascades

The pharmacological activity of methylxanthines is mediated through several key mechanisms that regulate cellular signaling. nih.gov Beyond PDE inhibition, these compounds are known to act as antagonists of adenosine receptors, modulate the action of GABA receptors, and regulate intracellular calcium levels. nih.govnih.gov The antagonism of adenosine receptors is a particularly important mechanism, as it can lead to the increased release of neurotransmitters such as norepinephrine, dopamine, and serotonin. nih.gov

The increase in intracellular cAMP resulting from PDE inhibition directly influences signaling cascades by activating protein kinase A. nih.gov This activation can, in turn, lead to the inhibition of tumor necrosis factor-alpha (TNF-α) and leukotriene synthesis, which are key mediators of inflammation. nih.gov Furthermore, some purine derivatives have been shown to act as regulators of enzymes involved in signal transduction pathways. ontosight.ai Methylxanthines can also influence gene expression linked to processes like oxidative stress, signal transduction, and transcriptional regulation. mdpi.com

Effects on Purine Metabolism

Methylxanthines are secondary plant metabolites that are themselves derived from purine nucleotides. srmist.edu.inwindows.net Their biosynthesis is intricately linked to the purine metabolic pathway, with the main route proceeding from xanthosine (B1684192) to 7-methylxanthosine, then to 7-methylxanthine, theobromine (B1682246), and finally caffeine (B1668208). srmist.edu.innih.gov this compound (8-Methylxanthine) is a known metabolite of both caffeine and theophylline (B1681296) in humans, placing it directly within the catabolic pathway of these widely consumed methylxanthines. biosynth.com

The foundational molecule, xanthine, is oxidized to uric acid by the enzyme xanthine oxidase. biointerfaceresearch.com The synthesis of 8-substituted xanthine derivatives is a major focus of research, indicating that modifications at this position can significantly influence their interaction with metabolic enzymes. biointerfaceresearch.com Some purine analogs, such as 8-azaguanine, can function as antimetabolites by being incorporated into ribonucleic acids, thereby directly interfering with nucleic acid metabolism. drugbank.com

Preclinical Efficacy Studies and Therapeutic Potential of 3,7 Dihydro 8 Methyl 1h Purine 2,6 Dione Derivatives

Neuropharmacological Applications

The neuropharmacological effects of 3,7-Dihydro-8-methyl-1H-purine-2,6-dione and its related compounds are largely attributed to their action as adenosine (B11128) receptor antagonists and phosphodiesterase inhibitors. nih.gov This dual mechanism contributes to their diverse effects on the central nervous system.

In preclinical models of ischemic stroke, theophylline (B1681296), a closely related methylxanthine, has demonstrated significant neuroprotective effects. mhmedical.comfrontiersin.org Studies in animal models have shown that theophylline can reduce the volume of brain infarction, decrease brain tissue edema, and lower mortality rates following an ischemic event. mdpi.com The proposed mechanism for this neuroprotection involves the redistribution of cerebral blood flow, increasing perfusion in the ischemic penumbra—the area of the brain at risk of infarction. mhmedical.com

Further research has explored other derivatives. For instance, aminophylline, a derivative of theophylline, was found to significantly reduce the number of apoptotic cells in the hippocampus of rats following hypoxic-ischemic brain injury. atlantis-press.com Another novel derivative of 3-methylxanthine, 8-benzilaminotheophyllinil-7-acetic acid (Compound C-3), exhibited neuroprotective properties in a rat model of bilateral carotid artery occlusion. This effect was attributed to the inhibition of oxidative and nitrosative stress, as evidenced by a reduction in nitrotyrosine levels and an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in the brain. nih.gov

Methylxanthines, including this compound and its analogues like caffeine (B1668208) and theophylline, are well-established central nervous system stimulants. researchgate.net Their primary mechanism of action involves the antagonism of adenosine receptors, which are known to have a depressant effect on the CNS. nih.gov By blocking these receptors, methylxanthines promote wakefulness, increase alertness, and can enhance mental and physical activity. researchgate.netnih.gov

At a molecular level, this CNS stimulation is also linked to the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances neuronal signaling. researchgate.net For example, 8-cyclopentyl-1,3-dimethylxanthine, a selective adenosine A1 receptor antagonist and nonselective phosphodiesterase inhibitor, has been shown to increase neuronal neurotransmission in the central nervous system. researchgate.net These psychomotor stimulant effects are characterized by an elevated mood and a reduction in fatigue. researchgate.net

The potential therapeutic application of this compound derivatives has been investigated in animal models of neurodegenerative diseases, particularly Parkinson's disease. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is commonly used to induce a Parkinson's-like condition in animal models, characterized by the progressive loss of dopaminergic neurons. nih.govnih.gov

Research has shown that caffeine, a prominent methylxanthine, exerts a neuroprotective effect in MPTP-induced models of neurodegeneration. researchgate.net Caffeine administration has been demonstrated to improve motor function, enhance neurotransmitter recovery, restore levels of endogenous antioxidants, and suppress neuroinflammation in these models. researchgate.net These protective effects are largely attributed to the blockade of adenosine A2A receptors, which are abundant in the dopamine-rich regions of the brain affected by Parkinson's disease. researchgate.net In vivo studies have shown that adenosine receptor antagonists can ameliorate motor dysfunction and protect dopaminergic neurons in the nigrostriatal pathway. nih.gov These findings suggest that targeting adenosine receptors with methylxanthine derivatives could be a promising disease-modifying strategy for Parkinson's disease. nih.govresearchgate.net

Preclinical studies suggest that methylxanthine derivatives can modulate the behavioral effects of drugs of abuse. The influence of these compounds appears to be complex and dependent on the specific substance of abuse being investigated.

In a study examining the rewarding properties of psychostimulants, it was found that the methylxanthines caffeine and theophylline blocked the conditioned place preference induced by methamphetamine in mice. Conversely, the same compounds enhanced the conditioned place preference associated with cocaine. This indicates a differential modulatory effect on the rewarding properties of these two stimulants.

Further research into the reinforcing effects of opioids has yielded mixed results. Theophylline has been reported to both facilitate and depress morphine self-administration in rats, suggesting a complex interaction. In the context of cocaine, a derivative of methylxanthine, propentofylline (B1679635), has been shown to impair the reinstatement of cocaine-seeking behavior in animal models. This effect was linked to the compound's ability to restore the expression of the glutamate transporter GLT-1 in the nucleus accumbens, a brain region critical for addiction.

Anticancer Research

In addition to their neuropharmacological applications, derivatives of this compound have been evaluated for their potential as anticancer agents.

Studies have demonstrated that theophylline exhibits anticancer activity against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. The mechanism underlying this activity involves the downregulation of the serine/arginine-rich splicing factor 3 (SRSF3). This action leads to a switch in the splicing of the p53 tumor suppressor gene, inducing cellular apoptosis, senescence, and a decrease in the ability of cancer cells to form colonies.

The antiproliferative potential of other xanthine (B1682287) derivatives has also been explored. Research on novel 8-heterocyclic substituted 1,3-diethylxanthine (B3062954) derivatives has identified compounds with significant cytotoxic effects.

Table 1: In Vitro Antiproliferative Activity of 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione (Compound 5)

| Cancer Cell Line | Cell Line Type | IC50 (µM) |

|---|---|---|

| A549 | Human Lung Cancer | 16.70 |

| MCF-7 | Human Breast Cancer | 78.06 |

| LN229 | Human Brain Cancer | 22.07 |

| U87 | Human Brain Cancer | 25.07 |

This table presents the half-maximal inhibitory concentration (IC50) values of compound 5 against various human cancer cell lines, as determined by an MTT assay.

These findings indicate that the xanthine scaffold is a promising template for the development of novel anticancer agents, with substitutions at the C-8 position being a key area of interest for enhancing cytotoxic potency.

Mechanisms of Anticancer Action (e.g., Apoptosis Induction, Cell Cycle Arrest, DNA Synthesis Inhibition)

Derivatives of this compound have emerged as promising candidates in oncology research, with studies revealing their ability to combat cancer through multiple mechanisms. These compounds have been shown to induce programmed cell death (apoptosis), halt the proliferation of cancer cells by arresting the cell cycle, and interfere with DNA synthesis and repair.

Apoptosis Induction: A significant body of research has demonstrated that xanthine derivatives can trigger apoptosis in various cancer cell lines. dergipark.org.tr For instance, certain novel xanthine/NO donor hybrids have been shown to increase the levels of active caspase-3, a key executioner enzyme in the apoptotic cascade, by 4 to 8-fold in pancreatic cancer cells. plu.mx Furthermore, specific derivatives have been observed to activate both the intrinsic and extrinsic apoptotic pathways by increasing the levels of caspase-8 and caspase-9. plu.mx This is often accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent release of cytochrome c from the mitochondria. plu.mxekb.eg

Cell Cycle Arrest: The ability to control the cell cycle is crucial in cancer therapy, and several derivatives of this compound have demonstrated the capacity to induce cell cycle arrest. ekb.egnih.gov Studies have shown that some of these compounds can cause an accumulation of cancer cells in the G2/M phase of the cell cycle, thereby preventing them from dividing and proliferating. plu.mx One chalcone/xanthine hybrid, for example, was found to slow the progression of the cell cycle from the G1 to the S phase in non-small cell lung cancer cells. ekb.eg In some cases, methylxanthines have been shown to prevent the G2 delay that typically occurs after DNA damage, leading to lethal chromosome aberrations in tumor cells. nih.gov

DNA Synthesis Inhibition: While direct inhibition of DNA synthesis is one mechanism, some xanthine derivatives, such as pentoxifylline and caffeine, have been shown to inhibit DNA repair processes. nih.gov By targeting members of the PI3K-kinase family like ATM and ATR, which are crucial for DNA repair in the G2 phase, these compounds can enhance the efficacy of DNA-damaging agents and radiation therapy. nih.gov

| Derivative Type | Cancer Cell Line | Mechanism of Action | Key Findings |

|---|---|---|---|

| Chalcone/Xanthine Hybrid | Non-small cell lung cancer (HOP-92) | Apoptosis Induction, Cell Cycle Arrest | Increased expression of Bax, caspase-3, -8, -9, and p53; decreased Bcl-2 expression; slowed cell cycle progression from G1 to S phase. ekb.eg |

| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione | Lung (A549), Breast (MCF7), Glioblastoma (LN229, U87) | Antiproliferative | Exhibited potent antiproliferative activity with IC50 values of 16.70 µM (A549), 78.06 µM (MCF7), 22.07 µM (LN229), and 25.07 µM (U87). dergipark.org.tr |

| Hydroxyimino-phenethyl scaffold compounds | Pancreatic (Panc-1) | Apoptosis Induction, Cell Cycle Arrest | Increased active caspase-3, -8, and -9 levels; induced Bax and cytochrome c; downregulated Bcl-2; arrested cell cycle at Pre-G1 and G2/M phases. plu.mx |

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory properties of this compound derivatives are well-documented and are attributed to several key mechanisms. These compounds are known to act as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. nih.gov

By antagonizing adenosine receptors, these derivatives can modulate inflammatory responses. Adenosine is known to have both pro- and anti-inflammatory effects depending on the receptor subtype and the cellular context. By blocking these receptors, xanthine derivatives can influence the activity of various immune cells.

Inhibition of PDEs leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger that plays a critical role in regulating inflammation. nih.gov Elevated cAMP levels can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), while promoting the release of anti-inflammatory cytokines. mdpi.com Some methylxanthine derivatives may also exert their anti-inflammatory effects through the activation of histone deacetylases. nih.gov

Antimicrobial and Antiviral Investigations

Research into the antimicrobial and antiviral potential of this compound derivatives has yielded promising results. Various synthesized derivatives have demonstrated inhibitory activity against a range of microbial pathogens.

Antimicrobial Activity: Studies have shown that 8-substituted xanthine derivatives can possess significant antibacterial and antifungal properties. For example, a series of 8-arylidineamino-N-methyl xanthine derivatives were synthesized and showed antimicrobial activities. orientjchem.org Another study on 8-substituted-3-methyl-7-hydroxy-2-thioxanthines reported varying inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. ekb.eg The antimicrobial efficacy of these compounds often depends on the nature of the substituent at the 8-position of the xanthine core. ekb.eg

Antiviral Activity: The potential of xanthine derivatives as antiviral agents is also an active area of investigation. An in silico study suggested that methylxanthines like theophylline could act as inhibitors of SARS-CoV-2 proteins. nih.gov More recently, a series of xanthine derivatives were synthesized and evaluated for their broad-spectrum inhibitory activity against various coronaviruses, including HCoV-229E, HCoV-OC43, and SARS-CoV-2 Omicron variants. nih.gov One particular compound, 10o, demonstrated superior potency and was found to act on the post-entry stages of viral replication. nih.gov

| Derivative Type | Target Organism | Activity |

|---|---|---|

| 8-Arylidineamino-N-methyl xanthines | Various microbes | Antimicrobial activity demonstrated. orientjchem.org |

| 8-Substituted-3-methyl-7-hydroxy-2-thioxanthines | Gram-positive and Gram-negative bacteria, Fungi | Showed varied inhibitory effects depending on the substitution. ekb.eg |

| Xanthine derivative 10o | HCoV-229E, HCoV-OC43, SARS-CoV-2 Omicron variants | Potent antiviral activity with EC50 values in the three-digit nanomolar range. nih.gov |

Metabolic and Cardiovascular Applications

Derivatives of this compound have shown potential in modulating metabolic and cardiovascular functions, primarily through their influence on glucose metabolism and their effects on the cardiovascular system.

Influence on Glucose Metabolism and Diabetes

Methylxanthines are known to influence several metabolic processes, including carbohydrate metabolism. nih.gov They can affect serum glucose concentrations, although the effects can be complex and depend on various factors. nih.gov More targeted research has explored the potential of specific xanthine derivatives in the context of diabetes. A novel 8-purine derivative was developed as a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the degradation of incretin hormones that regulate blood sugar. nih.gov In a preclinical model of type 2 diabetes, this compound demonstrated a significant anti-diabetic effect, reducing fasting hyperglycemia and HbA1c levels. nih.gov

Impact on Cardiovascular Function

The cardiovascular effects of methylxanthines are primarily attributed to their antagonism of adenosine A1 and A2 receptors. drugbank.com This can lead to a range of hemodynamic effects, including changes in blood pressure and heart rate. drugbank.com Acute exposure to some methylxanthines can increase blood pressure by increasing total peripheral resistance. drugbank.com These effects are a composite of direct actions on vascular tone, myocardial contractility and conduction, and the sympathetic nervous system. drugbank.com

Other Potential Therapeutic Avenues (e.g., Fatty Liver Diseases)

Emerging research suggests that derivatives of this compound may have therapeutic potential in other areas, including non-alcoholic fatty liver disease (NAFLD). While direct studies on 8-methylxanthine derivatives are limited, related methylxanthines have shown beneficial effects. For instance, early research indicates that coenzyme Q10, a compound with a similar quinone structure, can improve markers of liver injury in individuals with NAFLD. webmd.com Given the broad biological activities of xanthine derivatives, their potential to mitigate liver fat accumulation and inflammation warrants further investigation.

Analytical Techniques for Characterization and Quantification of 3,7 Dihydro 8 Methyl 1h Purine 2,6 Dione and Its Analogs

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the structural confirmation of 8-methylxanthine. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 8-methylxanthine, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.

¹H NMR Spectroscopy: Proton NMR provides information about the number and chemical environment of hydrogen atoms in the molecule. For 8-methylxanthine, the spectrum is expected to show distinct signals for the methyl protons and the N-H protons of the purine (B94841) ring system. The chemical shifts are influenced by the electronic environment and the solvent used. Based on data from closely related methylxanthine isomers, the following signals can be anticipated.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal. The spectrum of 8-methylxanthine would show signals for the methyl carbon, the two carbonyl carbons (C2 and C6), and the carbons of the purine ring (C4, C5, and C8). The chemical shifts of these carbons are characteristic of the xanthine (B1682287) scaffold.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the nitrogen atoms in the heterocyclic rings, confirming the purine structure.

While specific experimental data for 8-methylxanthine is not widely published, the table below presents typical chemical shift ranges for the core xanthine structure based on its analogs. biosynth.com

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | C8-CH₃ | ~2.3 - 2.5 | Singlet, 3H |

| ¹H | N1-H, N3-H, N7-H | ~10.0 - 13.0 | Broad singlets, exchangeable with D₂O |

| ¹³C | C8-CH₃ | ~10 - 15 | Methyl carbon signal |

| ¹³C | C4, C5, C8 | ~105 - 155 | Carbons of the purine ring system |

| ¹³C | C2, C6 | ~150 - 160 | Carbonyl carbons |

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. biosynth.com

For 3,7-Dihydro-8-methyl-1H-purine-2,6-dione (C₆H₆N₄O₂), the expected exact mass is 166.0491 g/mol . In positive ion mode electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 167.056.

Tandem mass spectrometry (MS/MS), often performed on triple quadrupole (QQ) instruments, is used to study the fragmentation of the molecule. This provides structural information and enhances selectivity in complex mixtures. The fragmentation of the xanthine core is well-characterized and typically involves a retro-Diels-Alder (RDA) rearrangement and the loss of neutral molecules like isocyanic acid (HNCO) and carbon monoxide (CO).

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 167.056 | Protonated molecular ion |

| [M+H - HNCO]⁺ | 124.040 | Loss of isocyanic acid from the pyrimidine (B1678525) ring |

| [M+H - HNCO - CO]⁺ | 96.045 | Subsequent loss of carbon monoxide |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of 8-methylxanthine is expected to show characteristic absorption bands for the N-H and C=O functional groups of the purine-2,6-dione (B11924001) structure.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3000 - 3400 | Medium, often broad |

| C-H (methyl) | Stretching | 2850 - 3000 | Medium |

| C=O (amide carbonyls) | Stretching | 1650 - 1720 | Strong, multiple bands |

| C=N, C=C | Ring Stretching | 1550 - 1650 | Medium to Strong |

The precise positions of the C=O bands can provide information on hydrogen bonding within the crystal lattice. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating 8-methylxanthine from impurities, metabolites, or other components in a mixture. These methods are routinely used for purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of methylxanthines. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is typically employed. A C18 (octadecylsilyl) column is the standard choice, providing good retention and separation of polar xanthine derivatives.

The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). Acetic acid or formic acid is frequently added to the mobile phase to improve peak shape and control the ionization state of the analytes. Detection is commonly performed using a UV detector, as the purine ring system has a strong chromophore. The typical detection wavelength for xanthines is around 273 nm. nih.gov

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Reversed-Phase C18, 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of Water/Methanol/Acetic Acid or Water/Acetonitrile with buffer |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV/DAD at ~273 nm |

| Quantification | External standard calibration curve |

Combining liquid chromatography with mass spectrometry (LC-MS) offers enhanced selectivity and sensitivity compared to HPLC with UV detection. This is particularly advantageous for analyzing complex samples or quantifying trace amounts of the compound. The LC part of the system separates the components of the mixture, which are then introduced into the mass spectrometer for detection.

Electrospray ionization (ESI) is the most common ionization technique for this application, typically operated in positive ion mode to generate the protonated molecule [M+H]⁺. For quantification, tandem mass spectrometry (LC-MS/MS) is often used in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of 8-methylxanthine) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interferences from the sample matrix, leading to accurate and precise quantification.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a pivotal advancement in separation science, offering significant improvements in resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). This technique employs columns packed with sub-2 µm particles, which, when operated at high pressures, allows for more efficient separation of complex mixtures.

In the analysis of purine analogs, such as this compound and other xanthine derivatives, UPLC is an invaluable tool. tandfonline.comnih.govresearchgate.net The enhanced resolution is critical for distinguishing between structurally similar molecules, a common characteristic of methylxanthines. ijdra.commdpi.com The increased sensitivity is crucial for detecting trace amounts of these compounds in various samples.

While specific UPLC methods for this compound are not extensively detailed in the provided search results, the general applicability of UPLC for xanthine derivatives is well-established. tandfonline.comnih.govresearchgate.net Method development for a specific compound like 8-methylxanthine would typically involve optimizing parameters such as the column chemistry, mobile phase composition, and detector settings. For instance, a common approach for related purine analogs involves using a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. mdpi.com

A representative UPLC method for the analysis of similar compounds is detailed in the interactive table below.

| Parameter | Condition | Reference |

|---|---|---|

| Column | BEH C18 (50 mm × 2.1 mm, 1.7 µm) | mdpi.com |

| Mobile Phase | A: 0.01% Aqueous trifluoroacetic acid B: Acetonitrile (75:25, v/v) | mdpi.com |

| Flow Rate | 0.5 mL/min | mdpi.com |

| Detection | UV at 265 nm | mdpi.com |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. This analysis provides crucial evidence for confirming the molecular formula of a newly synthesized or isolated substance. For this compound, with the molecular formula C₆H₆N₄O₂, elemental analysis is used to verify its empirical formula and purity. nih.govrsc.org

The technique involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively measured. The percentages of carbon, hydrogen, and nitrogen in the sample are calculated from these measurements.

For a new compound to be considered pure, the experimentally determined values from elemental analysis should be in close agreement with the theoretically calculated values, typically within a ±0.4% margin. nih.gov This level of accuracy is a common requirement by many scientific journals for the publication of new compound characterization. rsc.orgnih.gov

The theoretical and expected experimental values for this compound are presented in the interactive data table below.

| Element | Symbol | Theoretical Percentage (%) | Acceptable Experimental Range (%) |

|---|---|---|---|

| Carbon | C | 43.38 | 42.98 - 43.78 |

| Hydrogen | H | 3.64 | 3.24 - 4.04 |

| Nitrogen | N | 33.72 | 33.32 - 34.12 |

| Oxygen | O | 19.26 | N/A (Typically by difference) |

Advanced Computational and in Silico Approaches in 3,7 Dihydro 8 Methyl 1h Purine 2,6 Dione Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 3,7-Dihydro-8-methyl-1H-purine-2,6-dione, and its biological target, typically a protein.

Molecular docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. This method is crucial for understanding the binding mode and affinity. For instance, in studies of related purine-2,6-dione (B11924001) derivatives, docking has been instrumental in identifying potential inhibitors for various enzymes. Research on derivatives targeting the SARS-CoV-2 main protease (Mpro) revealed key hydrogen bond interactions between the purine's carbonyl groups and amino acid residues like GLY143 and CYS145 within the active site. ontosight.airesearchgate.net Similarly, docking studies of 8-mercapto-3,7-dihydro-1H-purine-2,6-diones identified them as inhibitors of sirtuins (SIRT1, SIRT2, SIRT3, SIRT5), where the inhibitors occupy the acetyl lysine (B10760008) binding site primarily through hydrophobic interactions. mdpi.com These studies provide a framework for understanding how this compound might interact with similar targets.

Following docking, molecular dynamics simulations are employed to study the stability and dynamics of the ligand-protein complex over time. These simulations provide a more realistic physiological environment by treating molecules as dynamic entities. For example, 100-nanosecond MD simulations performed using software like GROMACS have been used to confirm the stability of purine (B94841) derivative-protein complexes. ontosight.ainih.govmdpi.com The stability is often assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the complex. Stable RMSD values over the simulation period suggest a stable binding of the ligand in the protein's active site. nih.gov Such simulations have been crucial in validating the potential of purine derivatives as inhibitors for targets like the SARS-CoV-2 proteins. nih.gov

Table 1: Examples of Molecular Docking and Dynamics Simulation Studies on Purine-2,6-dione Derivatives

| Derivative Class | Protein Target | Key Findings from Docking | MD Simulation Details | Reference |

|---|---|---|---|---|

| 1H-purine-2,6-dione derivative | SARS-CoV-2 Main Protease (Mpro) | Hydrogen bonds with GLY143, CYS145; Good fit in binding cavity. | 100 ns simulation using GROMACS, confirmed stable complex. | ontosight.ai |

| Methylxanthines (e.g., Theophylline) | SARS-CoV-2 Main Protease (6LU7), Spike protein (6LZG) | Theophylline (B1681296) showed binding affinities of -6.5 kcal/mol (6LU7) and -5.7 kcal/mol (6LZG). | 100 ns simulation showed stability in binding pockets. | nih.gov |

| 8-Mercapto-3,7-dihydro-1H-purine-2,6-diones | Sirtuin 3 (SIRT3) | Inhibitor occupies the acetyl lysine binding site, mainly via hydrophobic interactions. | Not detailed in the abstract. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling